(S)-1-(2-Fluorophenyl)ethanol

Overview

Description

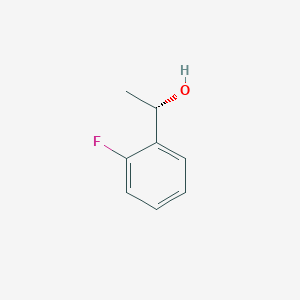

(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol with a fluorine atom attached to the phenyl ring. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the fluorine atom can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-(2-Fluorophenyl)ethanol can be synthesized through the enantioselective reduction of 2-fluoroacetophenone. This reduction can be achieved using engineered ketoreductases, which are enzymes capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity . The reaction typically involves the use of whole microbial cells or isolated enzymes under controlled conditions to ensure high yield and purity of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of immobilized enzymes to enhance the efficiency and scalability of the process. Immobilized enzymes can be reused multiple times, reducing the overall cost and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to 2-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The reduction of 2-fluoroacetophenone to this compound can be achieved using ketoreductases or chemical reducing agents like sodium borohydride.

Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Major Products Formed:

Oxidation: 2-Fluoroacetophenone

Reduction: this compound

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(S)-1-(2-Fluorophenyl)ethanol has several applications in scientific research:

Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine: this compound is a key intermediate in the synthesis of various drugs, including those targeting neurological and inflammatory conditions.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, influencing its biological activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

- 2-Fluorophenylmethanol

- 2-Fluoroacetophenone

- 2-Fluorobenzoic acid

Comparison: (S)-1-(2-Fluorophenyl)ethanol is unique due to its chiral nature and the presence of the hydroxyl group, which can undergo various chemical transformations. Compared to 2-fluorophenylmethanol, it has a higher degree of functionalization, making it more versatile in synthetic applications. The fluorine atom in this compound also imparts distinct electronic properties, influencing its reactivity and biological activity .

Biological Activity

(S)-1-(2-Fluorophenyl)ethanol, a chiral organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Chemical Formula : C8H9FO

- Molecular Weight : 154.16 g/mol

- CAS Number : 171032-87-4

The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. The hydroxyl group contributes to its potential as a ligand for various receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For instance, derivatives of phenolic compounds often demonstrate activity against various bacterial strains, suggesting that this compound may also exhibit such effects .

- Neurotransmitter Interaction : The compound's structural similarities to known neurotransmitter modulators indicate potential interactions with neurotransmitter systems, particularly in influencing serotonin and dopamine pathways .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments reveal that certain concentrations of this compound can influence cell viability in various cancer cell lines. For example, at specific doses, it has been observed to enhance cell viability in A549 and HepG2 cell lines, indicating a potential role in cancer therapeutics .

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The fluorine atom may enhance binding affinity due to its electronegative properties, which can stabilize interactions with target proteins.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

Concentration (µg/mL) Zone of Inhibition (mm) 50 15 100 25 200 30 -

Cytotoxicity Assessment :

- In vitro tests on L929 cells showed varying degrees of cytotoxicity across different concentrations. Table 1 summarizes the effects observed:

Dose (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h 6 110 103 12 107 96 25 84 79 50 81 74

Properties

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171032-87-4 | |

| Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fluorine atom in (S)-1-(2-Fluorophenyl)ethanol influence its binding interactions compared to the non-fluorinated analog?

A1: The research by [] demonstrates that the presence of a fluorine atom in the ortho position of this compound significantly affects its binding interactions with chiral molecules like (R)- and (S)-butan-2-ol. Specifically, the fluorine atom enables the formation of a CH···F interaction with butan-2-ol. This interaction influences the conformation of the resulting complex, leading to a distinct structure compared to complexes formed with the non-fluorinated analog or with (S)-1-(4-Fluorophenyl)ethanol, where fluorine is in the para position [].

Q2: Beyond CH···F interactions, what other intermolecular forces are important for the binding of this compound in these gas-phase complexes?

A2: The research highlights that while the CH···F interaction is significant for the ortho-fluorinated derivative, other intermolecular forces are crucial for binding in all the studied complexes. These include strong OH···O hydrogen bonds and weaker interactions like CH···π and OH···π, arising from the aromatic ring and the hydroxyl group of the ethanol derivatives []. The interplay of all these interactions, and potentially subtle repulsive forces, contributes to the overall stability and chiral recognition observed in these gas-phase complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.